molecular formula C17H20O4S B3003246 3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate CAS No. 693232-75-6

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No. B3003246
CAS RN: 693232-75-6
M. Wt: 320.4
InChI Key: JUUDKKZSXDLKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of sulfonamides derived from 4-methoxyphenethylamine is described, which shares the methoxy functional group and sulfonamide linkage . Additionally, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone provides information on the vibrational properties of a compound with a similar dimethylphenyl structure . The synthesis of 4,5-diethynyl-2-methoxylphenol and dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate also contributes to the understanding of methoxy-substituted phenyl compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the reaction between 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yields a sulfonamide derivative . The Hantzsch condensation reaction is another method used to synthesize a pyridine derivative, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation . These methods indicate that the synthesis of the compound might involve similar condensation reactions or substitutions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . The vibrational properties of a similar compound, 4-hydroxy-2,5-dimethylphenyl-benzophenone, have been studied using FT-IR and Raman spectroscopy, which provides insights into the conformational stability and the influence of substituents on the molecular structure .

Chemical Reactions Analysis

The chemical reactions of the related compounds involve enzyme inhibitory activity, as seen in the sulfonamide derivatives that inhibit acetylcholinesterase . The kinetic mechanism of inhibition and the formation of an enzyme-inhibitor complex are crucial aspects of these reactions. The computational docking studies also help in understanding the binding affinities of these molecules to the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the conformational stability and the enthalpy of formation of 4-hydroxy-2,5-dimethylphenyl-benzophenone have been reported, which can be related to the stability and reactivity of the compound . The yield of the synthesized compounds and the conditions under which they are formed, such as temperature and solvent, also contribute to the understanding of their physical properties .

Scientific Research Applications

Molecular Structure Analysis

  • Molecular Structure Studies: Research on similar compounds, like the molecule C18H14Cl4O2, has been conducted to understand the molecular structure and intermolecular interactions. These studies reveal details like torsion angles and crystal packing, which are crucial for understanding the chemical behavior of related compounds (Jasinski et al., 2007).

Chemical Reactions and Properties

  • Investigating Rotational Barriers: Studies on compounds like 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which are structurally similar, have been conducted to understand the rotational barrier effects in chemical reactions. This is significant for understanding the reactivity and stability of such compounds (Aoki et al., 1982).
  • Transesterification Reactions: The rates of exchange in transesterification reactions involving similar compounds like 3,5-dimethylphenolate ions have been studied, providing insights into the reactivity of related chemical groups in weakly polar, aprotic solvents (Jackman et al., 1991).

Material Science and Optics

  • Optical Material Development: Research on thienyl-substituted pyridinium salts, which include similar chemical groups, has focused on developing materials with nonlinear optical properties. Such studies are crucial for advancing materials used in optoelectronic devices (Li et al., 2012).

Catalysis

  • Catalytic Applications: Studies have been done on water-soluble palladium(II) complexes, including similar sulfonyl groups, to understand their efficacy as catalysts in chemical reactions like methoxycarbonylation. This research is vital for industrial applications in catalysis (Akiri & Ojwach, 2021).

Coordination Chemistry

  • Coordination Polymers: Research on phenylbismuth bis(2,5-dimethylbenzenesulfonate) has provided insights into the synthesis and properties of coordination polymers, which are essential for understanding the potential applications of similar compounds in materials science and coordination chemistry (Sharutin & Sharutina, 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential uses in areas such as material science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUDKKZSXDLKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.